(R)-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring, an acetyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Industrial Production Methods
Industrial production of ®-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (for hydrogenation reactions).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Protein Binding Studies: Used to study interactions with proteins and other biomolecules.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of ®-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, with similar but distinct properties.
1-Acetyl-2-phenylpyrrolidine: Lacks the carboxylic acid group, leading to different reactivity and applications.
2-Phenylpyrrolidine-2-carboxylic acid: Lacks the acetyl group, affecting its chemical behavior and uses.
Uniqueness
®-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and chiral nature, which confer distinct reactivity and potential applications in various fields. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2R)-1-acetyl-2-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-10(15)14-9-5-8-13(14,12(16)17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,16,17)/t13-/m1/s1 |
InChI Key |
HPDYRXSDZGHOHS-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@@]1(C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(=O)N1CCCC1(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.